molecular formula C18H16FN3O2 B6347148 4-(2,5-Dimethoxyphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine CAS No. 1354925-66-8

4-(2,5-Dimethoxyphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine

Cat. No.: B6347148
CAS No.: 1354925-66-8
M. Wt: 325.3 g/mol
InChI Key: UOTKSKLKGAWOFI-UHFFFAOYSA-N
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Description

4-(2,5-Dimethoxyphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of two aromatic rings, one substituted with methoxy groups and the other with a fluorine atom, connected through a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dimethoxyphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable diketone and an amidine derivative under acidic or basic conditions.

    Substitution Reactions: The introduction of the 2,5-dimethoxyphenyl and 3-fluorophenyl groups can be achieved through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethoxyphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or alkaline medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: HNO3 in sulfuric acid for nitration, Br2 in acetic acid for bromination.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of nitro or bromo derivatives.

Scientific Research Applications

4-(2,5-Dimethoxyphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: As a potential ligand for studying receptor-ligand interactions.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethoxyphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

4-(2,5-Dimethoxyphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine can be compared with other pyrimidine derivatives, such as:

    4-(2,5-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine: Lacks the fluorine substitution, which may affect its chemical reactivity and biological activity.

    4-(3-Fluorophenyl)-6-phenylpyrimidin-2-amine: Lacks the methoxy groups, which may influence its solubility and interaction with molecular targets.

The presence of both methoxy and fluorine substituents in this compound makes it unique and potentially more versatile in its applications.

Properties

IUPAC Name

4-(2,5-dimethoxyphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2/c1-23-13-6-7-17(24-2)14(9-13)16-10-15(21-18(20)22-16)11-4-3-5-12(19)8-11/h3-10H,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTKSKLKGAWOFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NC(=NC(=C2)C3=CC(=CC=C3)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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